molecular formula C9H13N3 B141996 N2-Cyclopropyl-4-methyl-2,3-pyridinediamine CAS No. 284686-18-6

N2-Cyclopropyl-4-methyl-2,3-pyridinediamine

Cat. No.: B141996
CAS No.: 284686-18-6
M. Wt: 163.22 g/mol
InChI Key: OULWAPQSEVRAPN-UHFFFAOYSA-N
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Description

N2-Cyclopropyl-4-methyl-2,3-pyridinediamine: is an organic compound with the chemical formula C9H13N3. It is known for its unique structure, which includes a cyclopropyl group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-Cyclopropyl-4-methyl-2,3-pyridinediamine typically involves the reaction of 4-methyl-2,3-pyridinediamine with cyclopropyl bromide under suitable reaction conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The product is then purified through crystallization or other separation techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N2-Cyclopropyl-4-methyl-2,3-pyridinediamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N2-cyclopropyl-4-methyl-2,3-pyridinecarboxylic acid, while reduction may produce this compound derivatives .

Scientific Research Applications

N2-Cyclopropyl-4-methyl-2,3-pyridinediamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-Cyclopropyl-4-methyl-2,3-pyridinediamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • N2-Cyclopropyl-4-methyl-2,3-pyridinecarboxylic acid
  • N2-Cyclopropyl-4-methyl-2,3-pyridinecarboxamide
  • N2-Cyclopropyl-4-methyl-2,3-pyridinecarboxaldehyde

Uniqueness: N2-Cyclopropyl-4-methyl-2,3-pyridinediamine is unique due to its specific structural features, such as the cyclopropyl group attached to the pyridine ring.

Properties

IUPAC Name

2-N-cyclopropyl-4-methylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-6-4-5-11-9(8(6)10)12-7-2-3-7/h4-5,7H,2-3,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULWAPQSEVRAPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)NC2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444627
Record name AGN-PC-0NABS7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284686-18-6
Record name AGN-PC-0NABS7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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